molecular formula C12H6BrClO B12962353 1-Bromo-2-chloro-dibenzofuran

1-Bromo-2-chloro-dibenzofuran

Cat. No.: B12962353
M. Wt: 281.53 g/mol
InChI Key: GSVPTYAYXHPKDL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-dibenzofuran is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are characterized by two benzene rings fused to a central furan ring

Preparation Methods

The synthesis of 1-Bromo-2-chloro-dibenzofuran typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.

Industrial production methods may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions can significantly impact the overall yield and cost-effectiveness of the production process.

Chemical Reactions Analysis

1-Bromo-2-chloro-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-chloro-dibenzofuran has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies.

    Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents

    Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their unique chemical properties may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-dibenzofuran involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2-chloro-dibenzofuran can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound without halogen substitutions. It has different chemical properties and reactivity compared to this compound.

    1-Bromo-dibenzofuran: A compound with only a bromine substitution. It has distinct reactivity and applications compared to the bromo-chloro derivative.

    2-Chloro-dibenzofuran: A compound with only a chlorine substitution. Its chemical properties and applications differ from those of this compound.

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

1-bromo-2-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6H

InChI Key

GSVPTYAYXHPKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Cl

Origin of Product

United States

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